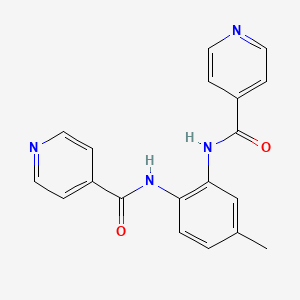
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide, also known as MNA-10, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNA-10 is a derivative of nicotinamide, a vitamin B3 compound, and is synthesized through a multi-step process involving the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine.
作用機序
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is not fully understood. However, studies have suggested that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide may exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits low toxicity and high selectivity towards cancer cells. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the major advantages of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its low toxicity and high selectivity towards cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the research on N,N'-(4-methyl-1,2-phenylene)diisonicotinamide. One potential direction is to investigate the efficacy of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in combination with other anti-cancer agents. Another potential direction is to investigate the potential therapeutic applications of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide and its potential applications in various diseases.
合成法
The synthesis of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide involves several steps, including the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine to form 4-methyl-1,2-phenylenebis(isonicotinamide). This intermediate is then further reacted with acetic anhydride to obtain the final product, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide.
科学的研究の応用
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N,N'-(4-methyl-1,2-phenylene)diisonicotinamide exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-2-3-16(22-18(24)14-4-8-20-9-5-14)17(12-13)23-19(25)15-6-10-21-11-7-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMISERTBFKVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7244722 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)



![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)